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molecular formula C12H15NO3 B1353124 Methyl 4-Morpholinobenzoate CAS No. 23676-05-3

Methyl 4-Morpholinobenzoate

Cat. No. B1353124
M. Wt: 221.25 g/mol
InChI Key: MMSNLLYQDUZFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560582B2

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (2.3 mg, 0.0025 mmol, 1.0 mol % Pd), 2 [Example 1] (3.0 mg, 0.0076 mmol, 1.5 mol %), K3PO4 (150 mg, 0.71 mmol), and methyl 4-bromobenzoate (108 mg, 0.50 mmol). The tube was purged with argon, fitted with a rubber septum and then DME (1.0 mL) and morpholine (55 μL, 0.63 mmol) were added. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 80° C. for 24 h. The reaction mixture was then cooled to room temperature, diluted with EtOAc (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 89 mg (80%) of a colorless solid.
Name
K3PO4
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
2.3 mg
Type
catalyst
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC>[C:14]([C:13]1[CH:18]=[CH:19][C:10]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[CH:11][CH:12]=1)([O:16][CH3:17])=[O:15] |f:0.1.2.3,6.7.8.9.10|

Inputs

Step One
Name
K3PO4
Quantity
150 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
108 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC)C=C1
Name
Quantity
2.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
55 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried resealable Schlenk tube was purged with argon
CUSTOM
Type
CUSTOM
Details
The tube was purged with argon
CUSTOM
Type
CUSTOM
Details
fitted with a rubber septum
CUSTOM
Type
CUSTOM
Details
The septum was removed
CUSTOM
Type
CUSTOM
Details
the tube was sealed with a teflon
CUSTOM
Type
CUSTOM
Details
screw cap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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